molecular formula C17H17N3S2 B2658614 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole CAS No. 1226428-23-4

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole

Cat. No.: B2658614
CAS No.: 1226428-23-4
M. Wt: 327.46
InChI Key: JLHDFZDNKVBKKG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a 6-propylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylthiazole with 6-propylpyrimidin-4-ylthiol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the 6-propylpyrimidin-4-ylthio group but shares the thiazole core.

    4-((6-Propylpyrimidin-4-yl)thio)methylthiazole: Similar structure but without the phenyl group.

Uniqueness

2-Phenyl-4-(((6-propylpyrimidin-4-yl)thio)methyl)thiazole is unique due to the presence of both the phenyl and 6-propylpyrimidin-4-ylthio groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-phenyl-4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-2-6-14-9-16(19-12-18-14)21-10-15-11-22-17(20-15)13-7-4-3-5-8-13/h3-5,7-9,11-12H,2,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDFZDNKVBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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